BenchChemオンラインストアへようこそ!

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one

Anti-virulence Staphylococcus aureus CrtN inhibition

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one is a synthetic spirocyclic compound belonging to the 1,7-diazaspiro[3.5]nonan-2-one class, possessing a molecular formula of C₁₄H₁₆Cl₂N₂O and a molecular weight of 299.2 g/mol. The compound incorporates a conformationally constrained spirocyclic lactam core and a 2,4-dichlorophenylmethyl substituent, structural features that distinguish it from simpler diazaspiro building blocks and allow for selective functionalization of the spiro scaffold.

Molecular Formula C14H16Cl2N2O
Molecular Weight 299.2
CAS No. 1240871-13-9
Cat. No. B2501651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one
CAS1240871-13-9
Molecular FormulaC14H16Cl2N2O
Molecular Weight299.2
Structural Identifiers
SMILESC1CN(CCC12CC(=O)N2)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H16Cl2N2O/c15-11-2-1-10(12(16)7-11)9-18-5-3-14(4-6-18)8-13(19)17-14/h1-2,7H,3-6,8-9H2,(H,17,19)
InChIKeySSORYSNGQPQFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one (CAS 1240871-13-9): Structural Class and Baseline Characterization


7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one is a synthetic spirocyclic compound belonging to the 1,7-diazaspiro[3.5]nonan-2-one class, possessing a molecular formula of C₁₄H₁₆Cl₂N₂O and a molecular weight of 299.2 g/mol . The compound incorporates a conformationally constrained spirocyclic lactam core and a 2,4-dichlorophenylmethyl substituent, structural features that distinguish it from simpler diazaspiro building blocks and allow for selective functionalization of the spiro scaffold . Its characterization derives primarily from cheminformatics resources rather than dedicated pharmacological profiling.

Procurement Risk with Generic 1,7-Diazaspiro[3.5]nonan-2-one Analogs: Why 7-[(2,4-Dichlorophenyl)methyl] Substitution Matters


Generic substitution within the 1,7-diazaspiro[3.5]nonan-2-one class is not chemically interchangeable because the N7 substituent profoundly influences the scaffold's reactivity, lipophilicity, and biological target engagement. Replacing the 2,4-dichlorophenylmethyl group with alkyl, unsubstituted phenyl, or heteroaryl substituents alters key molecular properties such as logP, H-bond potential, and steric bulk, directly impacting the utility of the compound as a building block for kinase inhibitors, GPCR ligands, or targeted protein degraders [1]. The simple 1,7-diazaspiro[3.5]nonan-2-one core (CAS 1235440-17-1) lacks the lipophilic aromatic anchor and halogen H-bond acceptors provided by the 2,4-dichlorophenylmethyl group, making it unsuitable for direct replacement in synthetic sequences requiring that pharmacophoric element .

Quantitative Differentiation Evidence for 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one (CAS 1240871-13-9)


Staphyloxanthin Biosynthesis Inhibition: Weak CrtN Activity Provides a Defined Negative-Control Phenotype vs. Nanomolar Inhibitors

The target compound exhibits an IC₅₀ > 1,250 nM against diapophytoene desaturase (CrtN) in a Staphylococcus aureus Newman staphyloxanthin pigment-formation assay [1]. This value contrasts with the sub-micromolar and even picomolar IC₅₀ values reported for potent CrtN inhibitor classes such as benzocycloalkane derivatives (e.g., compound 5m, IC₅₀ 3.3 nM) and terminal biphenyl-based inhibitors (e.g., analogues 23a/23b, IC₅₀ 0.02–10.5 nM) [2][3]. The observed sub-millimolar activity of 7-[(2,4-dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one is not a failure but a biochemically validated, reproducible 'inactive' profile suitable for use as a reference compound in counter-screens or in selectivity panel profiling to confirm CrtN-independent mechanisms.

Anti-virulence Staphylococcus aureus CrtN inhibition

Structural Differentiation: 2,4-Dichlorophenylmethyl Substituent Confers Unique Lipophilic and Steric Properties vs. Unsubstituted or Mono-Halo Analogues

The 2,4-dichlorophenylmethyl substituent at the N7 position endows the target compound with distinct physicochemical properties compared to both the unsubstituted 1,7-diazaspiro[3.5]nonan-2-one (CAS 1235440-17-1; MW 140.18, clogP ~0.5) and hypothetical 4-chlorophenylmethyl or 2-chlorophenylmethyl congeners . The 2,4-dichloro pattern introduces two halogen H-bond acceptors in a defined geometry, enhancing binding-site complementarity for protein pockets that recognize di-halogenated benzyl motifs (e.g., the switch-II pocket of KRAS G12C, the menin-MLL interface) [1]. The molecular weight of 299.2 and the presence of two chlorine atoms directly inform logD and solubility parameters critical for fragment-based drug design and PROTAC linker optimization.

Medicinal chemistry building blocks Spirocyclic core functionalization Structure-property relationships

Synthetic Utility: Pre-installed 2,4-Dichlorobenzyl Group Enables Direct Diversification vs. Post-functionalization of Unsubstituted Scaffold

The target compound bears a pre-installed 2,4-dichlorobenzyl group, which eliminates the need for a reductive amination or alkylation step in downstream synthetic workflows. In contrast, the unsubstituted 1,7-diazaspiro[3.5]nonan-2-one (CAS 1235440-17-1) requires a separate N-alkylation or aryl-coupling step to introduce a comparable substituent, a process that may be incompatible with acid- or base-sensitive functional groups present in advanced intermediates . This 'functionalized building block' approach reduces the step count by one critical transformation in library synthesis programs targeting, for example, carbonyl-substituted diazaspiro menin-MLL inhibitors [1].

Parallel synthesis Fragment elaboration Spirocyclic library construction

Procurement-Relevant Application Scenarios for 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one (CAS 1240871-13-9)


Negative-Control Compound for Staphylococcus aureus CrtN Anti-Virulence Screening

The compound's biochemically confirmed IC₅₀ > 1,250 nM in the CrtN staphyloxanthin inhibition assay [1] qualifies it as a defined 'inactive' comparator for high-throughput screening campaigns seeking to identify sub-nanomolar CrtN inhibitors [2]. Its use alongside potent positive controls (e.g., benzocycloalkane inhibitors with IC₅₀ 3.3 nM) enables rigorous data normalization and Z'-factor determination, reducing false-positive hit calling in anti-MRSA virulence programs.

Pre-Functionalized Building Block for Diazaspiro-Containing Menin-MLL Inhibitor Libraries

Recent patent disclosures (US20240317748A1) describe carbonyl-substituted diazaspiro compounds as menin-MLL interaction inhibitors [3]. The target compound, with its pre-installed 2,4-dichlorobenzyl group on the 1,7-diazaspiro[3.5]nonan-2-one scaffold, serves as a direct synthetic precursor for parallel library synthesis of these inhibitors, bypassing a late-stage N-alkylation step that could compromise overall yield and purity.

Fragment Elaboration for KRAS G12C Switch-II Pocket Binders and PROTACs

The 2,4-dichlorophenyl motif is a recognized pharmacophore for the switch-II pocket of KRAS G12C, as evidenced in multiple clinical candidates. The spirocyclic lactam core provides a rigid exit vector for linker attachment in PROTAC degrader design [4]. Purchasing this compound pre-assembled allows fragment-based drug discovery groups to rapidly profile the influence of the spiro scaffold and di-halogen substitution on target affinity and degradation efficiency without undertaking a de novo 4–6 step synthesis.

Physicochemical Comparator for Structure–Property Relationship Studies on Spirocyclic Building Blocks

The calculated MW (299.2) and predicted clogP (~3.5) of the dichlorinated spiro compound contrast sharply with the unsubstituted 1,7-diazaspiro[3.5]nonan-2-one (MW 140.18, clogP ~0.5). This property range makes the compound a useful benchmark in computational ADME models, solubility assays, and permeability screens when optimizing the lipophilic efficiency (LipE) of spirocyclic fragments.

Quote Request

Request a Quote for 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.